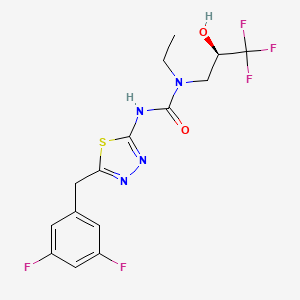

MrgprX2 antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15F5N4O2S |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

3-[5-[(3,5-difluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-ethyl-1-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]urea |

InChI |

InChI=1S/C15H15F5N4O2S/c1-2-24(7-11(25)15(18,19)20)14(26)21-13-23-22-12(27-13)5-8-3-9(16)6-10(17)4-8/h3-4,6,11,25H,2,5,7H2,1H3,(H,21,23,26)/t11-/m1/s1 |

InChI Key |

QJCRGWUNWPWJCQ-LLVKDONJSA-N |

Isomeric SMILES |

CCN(C[C@H](C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |

Canonical SMILES |

CCN(CC(C(F)(F)F)O)C(=O)NC1=NN=C(S1)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of MrgprX2 Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of allergy, inflammation, and pain management.[1][2] Predominantly expressed on mast cells and sensory neurons, this receptor plays a pivotal role in immunoglobulin E (IgE)-independent mast cell degranulation, contributing to the pathophysiology of various inflammatory and allergic conditions such as chronic urticaria, atopic dermatitis, and drug hypersensitivity reactions.[1][3][4] This technical guide provides an in-depth exploration of the mechanism of action of MrgprX2 antagonists, offering valuable insights for researchers and professionals in drug development.

The MrgprX2 Signaling Cascade: A Dual Pathway to Mast Cell Activation

Activation of MrgprX2 by a diverse range of ligands—including neuropeptides like substance P, antimicrobial peptides, and certain drugs—initiates a complex signaling cascade that culminates in mast cell degranulation and the release of pro-inflammatory mediators. This process is primarily mediated through G protein-dependent pathways.

Upon ligand binding, MrgprX2 couples with Gαq and Gαi proteins. The Gαq pathway activates phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for degranulation. The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can further potentiate Ca2+ influx and degranulation.

Furthermore, downstream of G protein activation, signaling cascades involving mitogen-activated protein kinases (MAPKs) like ERK1/2, phosphoinositide 3-kinase (PI3K), and protein kinase B (Akt) are engaged, leading to the synthesis and release of chemokines and prostaglandins, representing the late-phase response of mast cell activation. Some agonists can also trigger β-arrestin recruitment, leading to receptor internalization and desensitization.

Caption: MrgprX2 signaling pathways leading to mast cell activation.

Core Mechanism of Action: Competitive Antagonism

MrgprX2 antagonists function primarily through a mechanism of competitive displacement . These small molecules are designed to bind to the orthosteric site of the MrgprX2 receptor, the same site recognized by endogenous and exogenous agonists. By occupying this binding pocket, the antagonist physically prevents agonists from docking with and activating the receptor. This direct competition effectively blocks the initiation of the downstream signaling cascade, thereby inhibiting both the early- and late-phase responses of mast cell activation.

The inhibitory effect of these antagonists is often insurmountable, meaning that even at high concentrations of the agonist, the antagonist can completely block the receptor's activation. This suggests a strong and stable interaction with the receptor.

Caption: Competitive antagonism at the MrgprX2 receptor.

Quantitative Analysis of MrgprX2 Antagonists

The potency of MrgprX2 antagonists is determined through various in vitro functional assays. The data presented below summarizes the inhibitory activities of several notable antagonist compounds.

| Compound | Assay Type | Agonist | Cell Type | IC50 / Ki | Reference |

| Compound B | Tryptase Release | Substance P | Human Skin Mast Cells | 0.42 nM (pIC50 = 9.38) | |

| Compound A | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | pIC50 = 7.59 | |

| Compound B | Ca2+ Mobilization | Cortistatin 14 | HEK293-MRGPRX2 | pIC50 = 9.05 | |

| C9 | Binding Affinity | Ki = 43 nM | |||

| C9-6 | Binding Affinity | Ki = 58 nM | |||

| Novel Small Molecules | Not specified | Not specified | Not specified | 5-21 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antagonist potency and mechanism. The following sections outline the key experimental protocols cited in the literature.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify both agonists and antagonists of MrgprX2.

Objective: To measure changes in intracellular calcium concentration following receptor activation or inhibition.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are engineered to stably overexpress human MrgprX2 and a G-protein alpha subunit (e.g., Gα15) to facilitate calcium signaling.

-

Cell Plating: Cells are seeded into 384-well plates and cultured to form a confluent monolayer.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which exhibits increased fluorescence intensity upon binding to free calcium.

-

Compound Addition:

-

For antagonist screening, cells are pre-incubated with the test compounds (e.g., this compound).

-

For agonist screening, the test compounds are added directly.

-

-

Agonist Stimulation: An MrgprX2 agonist (e.g., Cortistatin 14 at an EC80 concentration) is added to the wells to stimulate the receptor.

-

Fluorescence Reading: Changes in fluorescence are monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The fluorescence intensity is proportional to the intracellular calcium concentration. For antagonists, the percentage of inhibition of the agonist-induced calcium response is calculated to determine the half-maximal inhibitory concentration (IC50).

Caption: Workflow for the calcium mobilization assay.

Mast Cell Degranulation Assays (β-Hexosaminidase and Tryptase Release)

These assays directly measure the functional consequence of MrgprX2 activation in mast cells—the release of granular content.

Objective: To quantify the release of mast cell granule markers as an indicator of degranulation.

Methodology:

-

Cell Source: Human mast cell lines (e.g., LAD2) or primary human mast cells isolated from skin tissue are used.

-

Cell Treatment: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist.

-

Agonist Stimulation: Cells are then stimulated with an MrgprX2 agonist (e.g., Substance P, Compound 48/80) to induce degranulation.

-

Sample Collection: After incubation, the cell supernatant is collected by centrifugation.

-

Quantification:

-

β-Hexosaminidase: The enzymatic activity in the supernatant is measured by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and quantifying the colorimetric product.

-

Tryptase: Tryptase levels are measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The amount of released marker is expressed as a percentage of the total cellular content (determined by lysing the cells). The antagonist's IC50 is calculated from the concentration-response curve.

Ex Vivo Human Skin Microdialysis

This advanced model provides a more physiologically relevant system to assess antagonist efficacy in a human tissue context.

Objective: To measure agonist-induced histamine release from mast cells within intact human skin and assess the inhibitory effect of an antagonist.

Methodology:

-

Skin Samples: Fresh human skin explants are obtained from surgical procedures.

-

Microdialysis Probe Insertion: A microdialysis probe is inserted into the dermal layer of the skin.

-

Perfusion: The probe is perfused with a physiological buffer. The antagonist can be included in the perfusate.

-

Agonist Challenge: An MrgprX2 agonist (e.g., Substance P) is added to the perfusate to stimulate mast cells in the surrounding tissue.

-

Dialysate Collection: The dialysate, containing molecules that have diffused from the interstitial fluid into the probe (including histamine), is collected over time.

-

Histamine Quantification: The concentration of histamine in the dialysate fractions is measured, typically by ELISA or chromatography.

-

Data Analysis: The antagonist's ability to block agonist-induced histamine release is quantified.

Clinical Significance and Future Directions

The development of potent and selective MrgprX2 antagonists holds significant promise for the treatment of mast cell-mediated diseases. Several companies are actively pursuing this therapeutic strategy, with some candidates entering clinical trials. For instance, EP262, developed by Escient Pharmaceuticals (now part of Incyte), and EVO756 from Evommune have been investigated in Phase 1 and Phase 2 trials for conditions like chronic spontaneous urticaria.

The successful translation of these antagonists from preclinical models to clinical efficacy will provide a novel, targeted therapeutic option for patients suffering from conditions driven by IgE-independent mast cell activation. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these antagonists and exploring their therapeutic potential in a broader range of inflammatory and pain disorders.

References

The Discovery and Synthesis of MrgprX2 Antagonist-1: A Technical Guide for Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Predominantly expressed on mast cells and sensory neurons, MrgprX2 is a key player in non-IgE-mediated allergic and inflammatory responses, as well as in the sensation of itch and pain.[1] Its activation by a wide range of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators.[1][2] This has positioned MrgprX2 as a compelling target for therapeutic intervention in a variety of mast cell-driven disorders, such as chronic urticaria, atopic dermatitis, and drug hypersensitivity reactions.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of a novel small molecule inhibitor, MrgprX2 antagonist-1. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the exploration of MrgprX2-targeted therapies.

Introduction to MrgprX2

Mas-related G protein-coupled receptor X2 (MrgprX2) is a member of the Mas-related G protein-coupled receptor family. Its activation leads to mast cell degranulation, releasing a cascade of inflammatory mediators like histamine, cytokines, and proteases, which contribute to the symptoms of allergic reactions such as itching, redness, and swelling. MrgprX2 is implicated in a range of pathological conditions, making it a significant target for the development of novel therapeutics. Antagonists of this receptor are designed to block its activation, thereby preventing the downstream inflammatory cascade.

Discovery of this compound

This compound is a novel small molecule identified through dedicated screening efforts aimed at discovering potent and selective inhibitors of the MrgprX2 receptor. This antagonist is referenced in patent WO2021092264A1, where it is highlighted as a promising candidate for the treatment of inflammatory skin disorders. The discovery process likely involved high-throughput screening of compound libraries followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

While the specific, step-by-step synthesis protocol for this compound (Example E23 in patent WO2021092264A1) is proprietary, the general synthesis of similar 2-amino-N-substituted-thiazole-5-carboxamide derivatives can be inferred from the chemical literature. The synthesis likely involves a multi-step process culminating in the formation of the core thiazole carboxamide scaffold.

A plausible synthetic route, based on established methods for creating similar chemical structures, is as follows:

-

Formation of a Thiazole Intermediate: The synthesis would likely begin with the construction of the substituted thiazole ring. This can be achieved through various well-established methods, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

-

Functional Group Interconversion: The initial thiazole derivative may then undergo several functional group transformations to introduce the necessary substituents for the subsequent coupling reaction. This could involve the introduction of an amino group at the 2-position and a carboxylic acid or its derivative at the 5-position.

-

Amide Coupling: The final key step would be an amide bond formation. The carboxylic acid on the thiazole ring (or its activated form, such as an acyl chloride) would be coupled with the appropriate amine-containing side chain to yield the final this compound molecule. This reaction is typically carried out in the presence of a coupling agent, such as HATU, and a non-nucleophilic base.

Signaling Pathways of MrgprX2

The activation of MrgprX2 initiates a cascade of intracellular signaling events that ultimately lead to mast cell degranulation and other cellular responses. The primary signaling pathway involves the coupling of the receptor to G proteins, predominantly Gαq and Gαi.

Upon ligand binding, MrgprX2 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This initial calcium release triggers store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium. Both DAG and elevated calcium levels activate protein kinase C (PKC), which, along with other signaling molecules, activates the MAPK (mitogen-activated protein kinase) pathway, including ERK1/2. The culmination of these events is the degranulation of mast cells and the synthesis and release of various pro-inflammatory cytokines and chemokines. The Gαi pathway, on the other hand, can lead to the inhibition of adenylyl cyclase, contributing to the overall cellular response.

Quantitative Data

The following tables summarize the in vitro potency of various MrgprX2 antagonists as reported in the literature. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

Table 1: In Vitro Potency of MrgprX2 Antagonists in Calcium Mobilization Assays

| Compound | Cell Line | Agonist | IC50 (nM) | pIC50 | Reference |

| Compound A | HEK293-MrgprX2/Gα15 | Cortistatin 14 | 22.8 | - | |

| Compound B | HEK293-MrgprX2/Gα15 | Cortistatin 14 | 1.0 | - |

Table 2: In Vitro Potency of MrgprX2 Antagonists in Mast Cell Degranulation Assays

| Compound | Cell Type | Degranulation Marker | Agonist | IC50 (nM) | pIC50 | Reference |

| Compound A | LAD2 cells | β-hexosaminidase | Substance P | 32.4 | - | |

| Compound B | LAD2 cells | β-hexosaminidase | Substance P | 1.8 | - | |

| Compound B | Human skin mast cells | Tryptase | Substance P | 0.42 | 9.38 ± 0.23 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize MrgprX2 antagonists are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

LAD2 (Laboratory of Allergic Diseases 2) human mast cell line

-

StemPro-34 serum-free media

-

Tyrode's buffer (containing 0.1% BSA)

-

MrgprX2 antagonist stock solution

-

MrgprX2 agonist (e.g., Substance P)

-

p-nitrophenyl-N-acetyl-β-D-glucopyranoside (PNAG)

-

0.1 M sodium citrate buffer (pH 4.5)

-

0.2 M glycine buffer (pH 11)

-

1% Triton X-100

-

96-well plates

-

Microplate reader

Procedure:

-

Culture LAD2 cells in StemPro-34 serum-free media supplemented with appropriate growth factors.

-

Wash and resuspend LAD2 cells in Tyrode's buffer.

-

Plate the cells (e.g., 1x10⁵ cells per well) in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the cells with an MrgprX2 agonist (e.g., Substance P) at a concentration known to induce submaximal degranulation and incubate for 40 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

To determine the total β-hexosaminidase content, lyse the remaining cells in each well with 1% Triton X-100.

-

In a separate 96-well plate, incubate aliquots of the supernatant and the cell lysate with a solution of PNAG in sodium citrate buffer for 30 minutes at 37°C.

-

Stop the enzymatic reaction by adding glycine buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (OD of Supernatant / (OD of Supernatant + OD of Lysate)) x 100.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon receptor activation, a key event in the MrgprX2 signaling pathway.

Materials:

-

HEK293 cells stably expressing MrgprX2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

MrgprX2 antagonist stock solution

-

MrgprX2 agonist (e.g., Cortistatin 14)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Plate HEK293-MrgprX2 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the MrgprX2 antagonist at various concentrations to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Inject the MrgprX2 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence, indicating an increase in intracellular calcium, is used to determine the agonist's activity and the antagonist's inhibitory effect. Data is typically analyzed by measuring the peak fluorescence response or the area under the curve.

In Vivo Pruritus (Itch) Model

This animal model is used to assess the efficacy of MrgprX2 antagonists in reducing itch behavior.

Materials:

-

MrgprX2 knock-in mice (mice expressing human MrgprX2)

-

MrgprX2 antagonist formulation for oral or parenteral administration

-

MrgprX2 agonist (e.g., compound 48/80) for intradermal injection

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatize MrgprX2 knock-in mice to the observation chambers.

-

Administer the MrgprX2 antagonist or vehicle to the mice via the desired route (e.g., oral gavage).

-

After a predetermined time to allow for drug absorption and distribution, intradermally inject an MrgprX2 agonist (e.g., compound 48/80) into the nape of the neck.

-

Immediately place the mice back into the observation chambers and video record their behavior for a set period (e.g., 30 minutes).

-

A blinded observer will then score the videos for the number of scratching bouts directed at the injection site.

-

A reduction in the number of scratches in the antagonist-treated group compared to the vehicle-treated group indicates anti-pruritic activity.

Human Ex Vivo Skin Microdialysis for Histamine Release

This model provides a translational assessment of an antagonist's ability to block mast cell degranulation in a human tissue context.

Materials:

-

Fresh human skin explants from cosmetic surgery

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Physiological perfusion buffer (e.g., Ringer's solution)

-

MrgprX2 antagonist

-

MrgprX2 agonist (e.g., Substance P)

-

Histamine quantification assay (e.g., ELISA or LC-MS/MS)

Procedure:

-

Obtain fresh human skin tissue and prepare explants.

-

Insert a microdialysis probe into the dermal layer of the skin explant.

-

Perfuse the probe with a physiological buffer at a low flow rate.

-

To assess antagonist activity, the MrgprX2 antagonist can be included in the perfusion buffer to allow for local delivery to the tissue surrounding the probe.

-

After a pre-incubation period, inject an MrgprX2 agonist intradermally in the vicinity of the probe.

-

Collect the dialysate in fractions over a set time course.

-

Measure the concentration of histamine in the collected fractions using a sensitive analytical method.

-

A reduction in histamine release in the presence of the antagonist demonstrates its efficacy in a human tissue setting.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for mast cell-mediated diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this exciting area. The potent and selective nature of this and similar antagonists, combined with their demonstrated efficacy in preclinical models, provides a strong rationale for their continued investigation and potential clinical development. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to enable their successful translation into novel treatments for patients suffering from chronic inflammatory and allergic conditions.

References

An In-depth Technical Guide on the Structure-Activity Relationship of MrgprX2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in non-IgE mediated allergic and inflammatory responses. Primarily expressed on mast cells, this receptor can be activated by a diverse range of ligands, including neuropeptides, antimicrobial peptides, and various FDA-approved drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][2] Consequently, the development of potent and selective MrgprX2 antagonists is a key strategy for therapeutic intervention in conditions like chronic urticaria, pruritus, and drug-induced hypersensitivity reactions.[3] This guide provides a detailed overview of the structure-activity relationships (SAR) of MrgprX2 antagonists, experimental protocols for their evaluation, and the underlying signaling pathways.

MrgprX2 Signaling Pathways

MrgprX2 activation initiates a cascade of intracellular events through coupling with heterotrimeric G proteins, primarily Gαq and Gαi, as well as through G protein-independent pathways involving β-arrestin.[4][5]

-

Gαq-Mediated Pathway: Upon agonist binding, MrgprX2 activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a critical step for mast cell degranulation. DAG activates protein kinase C (PKC), contributing further to the degranulation process.

-

Gαi-Mediated Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can enhance mast cell activation.

-

β-Arrestin-Mediated Pathway: Some ligands promote the recruitment of β-arrestin to the receptor. This interaction can lead to receptor desensitization and internalization, but also initiate distinct signaling cascades independent of G proteins. Substance P, for example, is a balanced agonist that activates both G protein-mediated degranulation and β-arrestin-mediated receptor internalization.

The complexity of these pathways allows for biased agonism, where different ligands can preferentially activate one pathway over another, leading to distinct cellular responses. Antagonists can competitively block agonist binding or act as inverse agonists to reduce the basal, ligand-independent activity of the receptor.

Structure-Activity Relationship (SAR) of MrgprX2 Antagonists

While various scaffolds have been investigated, a notable example of SAR comes from the optimization of the antagonist ZINC16991592. This effort led to the development of more potent inverse agonists, C9 and C9-6. The generic term "MrgprX2 antagonist-1" refers to a specific antagonist from patent WO2021092264A1, highlighting the active pursuit of novel chemical entities in this area.

The SAR studies on the ZINC16991592 series revealed critical insights:

-

Core Scaffold: The quinazoline ring of the parent compound was found to be crucial for activity. Analogs with substitutions on this ring demonstrated minimal antagonist activity, indicating a very tight and specific binding requirement in the corresponding pocket of the receptor.

-

Potency Enhancement: Through analog modeling and searching of large chemical libraries, compounds C9 and C9-6 were developed. These compounds showed improved antagonist activity and function as inverse agonists, meaning they inhibit the basal, ligand-independent signaling of MrgprX2. This suggests their binding stabilizes an inactive conformation of the receptor.

Table 1: Quantitative SAR Data for ZINC16991592-derived Antagonists

| Compound ID | Base Structure | Modification | Antagonist Potency (Kᵢ) | Assay Type | Reference |

| ZINC16991592 | Quinazoline | Parent Compound | 189 nM | Calcium Mobilization | |

| C9 | Quinazoline | Optimized Analog | 43 nM | Calcium Mobilization | |

| C9-6 | Quinazoline | Optimized Analog | 58 nM | Calcium Mobilization | |

| C7 | Quinazoline | Analog | Inactive Control | Calcium Mobilization |

Data compiled from studies on HEK293 cells stably expressing MrgprX2.

This data clearly demonstrates a successful optimization from a nanomolar lead to more potent antagonists. The inactive analog, C7, serves as a crucial negative control, confirming that the observed activity is specific to the structural modifications in C9 and C9-6.

Experimental Protocols for Antagonist Evaluation

A multi-assay approach is essential to comprehensively characterize the activity and mechanism of new MrgprX2 antagonists. The general workflow involves initial screening for binding and functional antagonism, followed by secondary assays in more physiologically relevant cell systems to confirm mast cell-specific effects.

This is a primary high-throughput screening assay to identify functional antagonists.

-

Principle: Measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration.

-

Methodology:

-

Cell Culture: HEK293 cells stably overexpressing human MrgprX2 and a promiscuous G-protein like Gα15 are cultured in 384-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition: Cells are pre-incubated with various concentrations of the test antagonist (e.g., for 5-15 minutes).

-

Agonist Challenge: An agonist (e.g., Substance P or a synthetic agonist like ZINC-3573) is added at a concentration known to elicit a submaximal response (EC₈₀).

-

Detection: Fluorescence changes are monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis: The reduction in the agonist-induced fluorescence signal is used to calculate the IC₅₀ value of the antagonist.

-

This secondary assay confirms the functional inhibition of mast cell degranulation.

-

Principle: β-hexosaminidase is an enzyme stored in mast cell granules and released upon degranulation. Its activity in the supernatant is a quantitative measure of mast cell activation.

-

Methodology:

-

Cell Culture: A human mast cell line (e.g., LAD2) or primary human skin-derived mast cells are seeded in a 96-well plate.

-

Pre-incubation: Cells are pre-incubated with the antagonist for a short period (e.g., 5 minutes at 37°C).

-

Stimulation: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to stimulate degranulation for a defined period (e.g., 30 minutes).

-

Supernatant Collection: The plate is centrifuged, and the supernatant is collected.

-

Enzyme Assay: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. The reaction is stopped with a stop solution (e.g., Na₂CO₃/NaHCO₃).

-

Detection: The absorbance of the product is read at 405 nm.

-

Data Analysis: The percentage of degranulation is calculated relative to total enzyme release (achieved by lysing the cells with Triton X-100). The antagonist's IC₅₀ is determined from the dose-response curve.

-

This assay is used to determine if an antagonist interferes with the G protein-independent signaling pathway.

-

Principle: Utilizes enzyme fragment complementation (EFC) or similar technologies to measure the recruitment of β-arrestin to the activated MrgprX2 receptor.

-

Methodology:

-

Cell Line: A cell line (e.g., HTLA) is used that co-expresses MrgprX2 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

-

Assay Protocol: Cells are pre-incubated with the antagonist.

-

Agonist Stimulation: An agonist known to induce β-arrestin recruitment is added.

-

Detection: If recruitment occurs, the enzyme fragments come into proximity, forming an active enzyme that converts a chemiluminescent substrate. The resulting light output is measured.

-

Data Analysis: Inhibition of the agonist-induced signal indicates antagonist activity at the level of β-arrestin recruitment.

-

Logical Relationships in SAR

The development of potent and selective MrgprX2 antagonists is a logical, iterative process. The relationships between chemical structure, binding affinity, functional activity, and therapeutic potential are systematically explored.

References

In Vitro Characterization of an MrgprX2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a Mas-related G protein-coupled receptor X2 (MrgprX2) antagonist. MrgprX2 has emerged as a key receptor on mast cells, mediating IgE-independent degranulation in response to a variety of ligands, and is implicated in inflammatory and allergic conditions. The development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for mast cell-mediated diseases.

This document outlines the core in vitro assays essential for characterizing the pharmacological profile of an MrgprX2 antagonist, including detailed experimental protocols and data presentation formats. While this guide focuses on a compound designated as "MrgprX2 antagonist-1," based on patent WO2021092264A1, specific quantitative data for this particular antagonist is not publicly available.[1] The data presented herein is representative and serves to illustrate the expected outcomes of such characterization.

Quantitative Data Summary

The inhibitory activity of an MrgprX2 antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) in various functional assays. The following table provides a template for summarizing such data.

| Assay | Cell Line | Agonist Used (Concentration) | This compound IC50 (nM) |

| Calcium Mobilization | HEK293-hMrgprX2 | Substance P (EC80) | Data not available |

| β-Arrestin Recruitment | CHO-K1-hMrgprX2 | Cortistatin-14 (EC80) | Data not available |

| Mast Cell Degranulation | LAD2 | Compound 48/80 (EC80) | Data not available |

Note: The IC50 values are placeholders. Specific data for "this compound" is not available in the public domain.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the experimental approach, the following diagrams have been generated.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize an MrgprX2 antagonist.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced intracellular calcium release, a key event in the Gαq-mediated signaling pathway of MrgprX2.

Materials:

-

HEK293 cells stably expressing human MrgprX2 (HEK293-hMrgprX2).

-

Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

-

MrgprX2 agonist (e.g., Substance P, Cortistatin-14).

-

This compound.

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).

Protocol:

-

Cell Culture: Culture HEK293-hMrgprX2 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest cells and seed them into black, clear-bottom plates at a density of 40,000-80,000 cells per well. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Then, add a pre-determined EC80 concentration of the MrgprX2 agonist and immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay determines the antagonist's ability to block the recruitment of β-arrestin to the activated MrgprX2, a key step in receptor desensitization and G protein-independent signaling.

Materials:

-

CHO-K1 or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., DiscoverX PathHunter or DiscoveRx Tango). These cells co-express MrgprX2 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme.

-

Cell culture medium appropriate for the cell line.

-

Assay buffer.

-

MrgprX2 agonist.

-

This compound.

-

Detection reagents for the specific assay system (e.g., chemiluminescent substrate).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the engineered cells into white, opaque plates according to the manufacturer's instructions and incubate overnight.

-

Antagonist Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Agonist Stimulation: Immediately add the MrgprX2 agonist at a pre-determined EC80 concentration.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C or room temperature, as recommended by the assay manufacturer.

-

Detection: Add the detection reagents to the wells.

-

Measurement: After a further incubation period as specified by the manufacturer, measure the luminescent signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay directly measures the functional consequence of MrgprX2 antagonism by quantifying the inhibition of mast cell degranulation, a hallmark of the allergic and inflammatory response.

Materials:

-

Mast cell line (e.g., LAD2) or primary human mast cells.

-

Mast cell culture medium (e.g., StemPro-34 with supplements).

-

Assay Buffer: Tyrode's buffer (containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES).

-

MrgprX2 agonist (e.g., Compound 48/80, Substance P).

-

This compound.

-

Substrate for β-hexosaminidase: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop solution: 0.1 M carbonate buffer, pH 10.5.

-

Lysis buffer: 0.1% Triton X-100 in Tyrode's buffer.

-

96-well V-bottom plates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 405 nm.

Protocol:

-

Cell Preparation: Wash mast cells with Tyrode's buffer and resuspend to a concentration of 1-2 x 10^6 cells/mL.

-

Antagonist Incubation: In a 96-well plate, add 50 µL of cell suspension to wells containing 50 µL of varying concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add 50 µL of the MrgprX2 agonist at an EC80 concentration to the wells and incubate for another 30 minutes at 37°C.

-

Pellet Cells: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Supernatant Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate. This contains the released β-hexosaminidase.

-

Total Release (Lysis): To the remaining cell pellets, add 150 µL of lysis buffer to determine the total cellular β-hexosaminidase content.

-

Enzyme Reaction: Add 50 µL of pNAG substrate solution to each well of the supernatant plate and the lysate plate. Incubate for 60-90 minutes at 37°C.

-

Stop Reaction: Stop the reaction by adding 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample using the formula: (% Release) = (Absorbance_supernatant / Absorbance_lysate) * 100. Determine the IC50 of the antagonist by plotting the percentage of inhibition of agonist-induced degranulation against the antagonist concentration.

References

Pharmacokinetics and pharmacodynamics of MrgprX2 antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical target in the fields of allergy, immunology, and pain management.[1][2] Primarily expressed on mast cells and sensory neurons, MRGPRX2 is implicated in a range of physiological and pathological processes, including host defense, neurogenic inflammation, pruritus, and drug hypersensitivity reactions.[3][4] Its activation by a diverse array of ligands, including neuropeptides, antimicrobial peptides, and certain FDA-approved drugs, triggers mast cell degranulation and the release of inflammatory mediators in an IgE-independent manner.[1] Consequently, the development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for a variety of mast cell-mediated disorders. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of investigational MRGPRX2 antagonists, based on currently available preclinical and early clinical data. It is important to note that the information presented herein is a synthesis of findings from multiple novel small molecule antagonists, often designated by codes such as "Compound B" or "EP262" in the literature, rather than a single entity named "MrgprX2 antagonist-1".

Pharmacodynamics: Unraveling the Mechanism of Action

The primary pharmacodynamic effect of MRGPRX2 antagonists is the inhibition of mast cell activation and subsequent degranulation. These antagonists typically act by competitively binding to the MRGPRX2 receptor, thereby preventing its activation by endogenous and exogenous ligands. This blockade has been shown to be effective against a wide range of MRGPRX2 agonists, suggesting that these antagonists interact with conserved binding sites on the receptor.

Signaling Pathways Modulated by MRGPRX2 Antagonism

Upon agonist binding, MRGPRX2 couples to G proteins, primarily Gαq and Gαi, to initiate downstream signaling cascades. The Gαq pathway involves the activation of phospholipase Cβ (PLCβ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), culminating in mast cell degranulation and the release of histamine and other pre-formed mediators. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent promotion of chemotaxis.

MRGPRX2 antagonists effectively block these initial signaling events. By preventing agonist binding, they inhibit the G protein coupling and the subsequent downstream signaling cascades, including the PLCβ-IP3-Ca2+ pathway and the modulation of cAMP levels. Furthermore, some antagonists have been shown to inhibit the phosphorylation of downstream effectors such as extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt.

Below is a diagram illustrating the MRGPRX2 signaling pathway and the points of intervention by antagonists.

In Vitro and In Vivo Efficacy

A substantial body of in vitro evidence supports the potent activity of novel MRGPRX2 antagonists. These compounds have been shown to inhibit the release of β-hexosaminidase (a marker of degranulation), calcium flux, and the synthesis of chemokines in human mast cell lines (e.g., LAD2) and primary human skin mast cells.

The in vivo efficacy of MRGPRX2 antagonists has been demonstrated in various preclinical models. In humanized MRGPRX2 knock-in mouse models, orally administered antagonists effectively mitigate acute allergic reactions, systemic anaphylaxis, and agonist-induced scratching behavior (a proxy for itch). Furthermore, these antagonists have been shown to inhibit agonist-induced skin vascular permeability and wheal-and-flare reactions in both mice and dogs.

Pharmacokinetics: A Glimpse into Drug Disposition

While detailed pharmacokinetic data for specific, named "this compound" are not publicly available, studies on investigational compounds provide some insights into their general pharmacokinetic profiles. For instance, "Compound B" has been described as an orally active antagonist with good oral bioavailability, making it suitable for in vivo studies. Another antagonist, EP262, has been reported to demonstrate excellent ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic properties. The development of orally bioavailable MRGPRX2 antagonists is a key objective for their potential clinical use in chronic conditions.

Quantitative Data Summary

The following tables summarize the in vitro potencies of various investigational MRGPRX2 antagonists against different agonists.

Table 1: In Vitro Potency of Investigational MRGPRX2 Antagonists in Calcium Mobilization Assays

| Antagonist | Agonist | Cell Line | IC₅₀ (nM) | Reference |

| Compound A | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | ~10 | |

| Compound B | Cortistatin 14 | HEK293-MRGPRX2/Gα15 | ~1 |

Table 2: In Vitro Potency of Investigational MRGPRX2 Antagonists in Mast Cell Degranulation Assays

| Antagonist | Agonist | Mast Cell Type | Assay | IC₅₀ (nM) | Reference |

| Compound B | Substance P | Freshly Isolated Human Skin Mast Cells | Tryptase Release | 0.42 | |

| Novel Small Molecules | - | Human LAD-2 Mast Cells | β-hexosaminidase Release | 5,000 - 21,000 |

Key Experimental Protocols

The characterization of MRGPRX2 antagonists involves a range of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Calcium Mobilization Assay

This assay is used to screen for and characterize the potency of MRGPRX2 antagonists.

Methodology:

-

Cell Culture: HEK293 cells stably expressing human MRGPRX2 and the Gα15 promiscuous G protein are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: The dye solution is removed, and varying concentrations of the MRGPRX2 antagonist are added to the wells.

-

Agonist Stimulation: After a brief incubation with the antagonist, a fixed, sub-maximal concentration of an MRGPRX2 agonist (e.g., Cortistatin 14) is added to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).

-

Data Analysis: The fluorescence response is normalized to the response with agonist alone, and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the inhibitory effect of antagonists on mast cell degranulation.

Methodology:

-

Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media.

-

Cell Preparation: Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of the MRGPRX2 antagonist for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Mast cell degranulation is induced by adding an MRGPRX2 agonist (e.g., Substance P or Compound 48/80).

-

Reaction Termination: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

β-Hexosaminidase Measurement: The supernatant is collected, and the activity of released β-hexosaminidase is measured by adding a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), which is cleaved to produce a colored product.

-

Quantification: The absorbance is read at 405 nm, and the percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed to release total β-hexosaminidase). The IC₅₀ of the antagonist is then determined.

In Vivo Model of MRGPRX2-Mediated Itch

This model assesses the ability of an antagonist to block itch-related behaviors in mice.

Methodology:

-

Animal Model: Human MRGPRX2 knock-in mice are used, as some antagonists are specific to the human receptor.

-

Antagonist Administration: The MRGPRX2 antagonist is administered orally or via another relevant route at a specific dose.

-

Agonist Challenge: After a defined period to allow for drug absorption and distribution, an MRGPRX2 agonist (e.g., Compound 48/80) is injected intradermally into the nape of the neck.

-

Behavioral Observation: The number of scratching bouts directed at the injection site is counted for a set period (e.g., 30 minutes) immediately following the agonist injection.

-

Data Analysis: The total number of scratches in the antagonist-treated group is compared to a vehicle-treated control group to determine the extent of inhibition.

Conclusion

The development of MRGPRX2 antagonists represents a significant advancement in the potential treatment of mast cell-driven diseases. The available data from various investigational compounds demonstrate a consistent and potent inhibitory effect on MRGPRX2-mediated signaling and mast cell degranulation, both in vitro and in vivo. These small molecules effectively block the release of inflammatory mediators, leading to the amelioration of allergic and inflammatory responses in preclinical models. While the field awaits more comprehensive pharmacokinetic data and the results of ongoing clinical trials, the current body of evidence strongly supports the continued investigation of MRGPRX2 antagonists as a novel therapeutic class for conditions such as chronic urticaria, atopic dermatitis, and certain types of pain. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a solid foundation for the further development and optimization of these promising drug candidates.

References

- 1. kactusbio.com [kactusbio.com]

- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]

- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

An In-depth Technical Guide to MrgprX2 Antagonist Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). It is designed to serve as a core resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics targeting mast cell-mediated inflammatory and allergic diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows.

Introduction to MrgprX2

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a crucial receptor primarily expressed on mast cells and sensory neurons. It plays a significant role in non-IgE-mediated mast cell activation, which is implicated in a variety of pseudo-allergic drug reactions and inflammatory conditions such as atopic dermatitis and chronic urticaria. MrgprX2 is activated by a diverse range of cationic ligands, including neuropeptides like Substance P, and certain clinically used drugs. The development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy to mitigate these conditions.

Quantitative Analysis of MrgprX2 Antagonist Binding Affinity

The binding affinity of an antagonist to its target receptor is a critical parameter in drug development, indicating the concentration of the compound required to produce a therapeutic effect. This section presents the binding affinities of several key MrgprX2 antagonists, expressed as IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and pA2 values.

Table 1: Binding Affinity of Selected MrgprX2 Antagonists

| Antagonist | Ligand/Agonist | Assay Type | Cell Line | Affinity Metric | Value | Citation(s) |

| Compound A | Cortistatin-14 | Ca2+ Mobilization | HEK293-MrgprX2/Gα15 | pA2 | 7.59 | [1] |

| Compound B | Substance P | Tryptase Release | Human Skin Mast Cells | IC50 | 0.42 nM | [1][2][3][4] |

| Cortistatin-14 | Ca2+ Mobilization | HEK293-MrgprX2/Gα15 | pA2 | 9.05 | ||

| PSB-172656 | - | Ca2+ Mobilization | - | Ki | 0.142 nM | |

| Cortistatin-14 | β-arrestin Recruitment | - | Ki | 6.81 nM | ||

| Substance P | β-arrestin Recruitment | - | Ki | 8.82 nM | ||

| Substance P | β-hexosaminidase Release | LAD2 Cells | IC50 | 5.26 nM | ||

| Compound 48/80 | β-hexosaminidase Release | RBL-MrgprX2 Cells | IC50 | 3.79 nM | ||

| PAMP-12 | β-hexosaminidase Release | RBL-MrgprX2 Cells | IC50 | 11.7 nM | ||

| LL-37 | β-hexosaminidase Release | RBL-MrgprX2 Cells | IC50 | 8.12 nM | ||

| Unnamed Antagonist [I] | - | FLIPR Assay | - | pIC50 | 8.6 | |

| - | Degranulation | LAD2 Cells | pIC50 | 9.1 |

Selectivity Profile of MrgprX2 Antagonists

Selectivity is a paramount consideration in drug development to minimize off-target effects and enhance the safety profile of a therapeutic candidate. An ideal MrgprX2 antagonist should exhibit high potency for its intended target with minimal or no activity at other related receptors or safety-relevant off-targets.

Table 2: Selectivity Profile of Key MrgprX2 Antagonists

| Antagonist | Selectivity Finding | Citation(s) |

| Compound B | Human specific; necessitates the use of humanized mouse models for in vivo studies. | |

| PSB-172656 | Highly selective for MrgprX2 versus other MrgprX subtypes (MrgprX1, MrgprX3, MrgprX4). Does not inhibit IgE-mediated degranulation. Also blocks the putative mouse ortholog, MrgprB2 (Ki = 0.302 nM). | |

| Compounds 1 and 2 | No inhibitory effect on NK-1 or other tested GPCRs. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and functional activity of MrgprX2 antagonists.

Calcium Mobilization Assay

This assay is a primary high-throughput screening method to identify both agonists and antagonists of Gq-coupled GPCRs like MrgprX2.

Objective: To measure the inhibition of agonist-induced intracellular calcium release by an antagonist.

Materials:

-

HEK293 cells stably co-expressing MrgprX2 and Gα15 (HEK293-MrgprX2/Gα15).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

MrgprX2 agonist (e.g., Cortistatin-14 or Substance P).

-

Test antagonist compounds.

-

384-well black, clear-bottom microplates.

-

Fluorescent plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed HEK293-MrgprX2/Gα15 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1.5 hours at 37°C.

-

Compound Addition: Add the antagonist compounds at various concentrations to the wells and incubate for a specified period (e.g., 5-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Simultaneously add a pre-determined concentration (e.g., EC80) of the MrgprX2 agonist to all wells and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated relative to the response with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This functional assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation, to assess the functional inhibitory activity of antagonists.

Objective: To quantify the inhibition of agonist-induced mast cell degranulation by an antagonist.

Materials:

-

Mast cell line (e.g., LAD2 or RBL-2H3 expressing MrgprX2).

-

Cell culture medium.

-

Tyrode's buffer or HEPES buffer.

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

Test antagonist compounds.

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.

-

Stop solution: Glycine or sodium carbonate buffer.

-

96-well V-bottom plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Plate mast cells in a 96-well plate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist for a short period (e.g., 5 minutes).

-

Agonist Stimulation: Add the MrgprX2 agonist to the wells and incubate for 30 minutes at 37°C to induce degranulation.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Enzymatic Reaction: In a new plate, mix the supernatant with the pNAG substrate solution and incubate for 90 minutes at 37°C.

-

Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a spectrophotometer.

-

Data Analysis: The amount of β-hexosaminidase released is proportional to the absorbance. The percentage of inhibition is calculated relative to the agonist-only control. IC50 values are determined from the concentration-response curve.

Visualizations of Key Concepts

MrgprX2 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon MrgprX2 activation and the points of inhibition by an antagonist.

Caption: MrgprX2 signaling and antagonist inhibition.

Experimental Workflow for Antagonist Characterization

This diagram outlines a typical workflow for identifying and characterizing MrgprX2 antagonists.

Caption: Workflow for MrgprX2 antagonist discovery.

Logic for Selectivity Assessment

The following diagram illustrates the decision-making process for evaluating the selectivity of a potential MrgprX2 antagonist.

Caption: Decision logic for antagonist selectivity.

References

- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of MrgprX2 Antagonist-1 in Modulating Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical receptor on mast cells, mediating IgE-independent degranulation in response to a wide array of cationic ligands. These ligands include neuropeptides like Substance P (SP), host defense peptides, and numerous FDA-approved drugs, implicating MRGPRX2 in the pathophysiology of pseudo-allergic reactions, neurogenic inflammation, chronic itch, and various inflammatory skin diseases such as chronic urticaria and atopic dermatitis.[1][2][3] Unlike traditional allergic responses mediated by the high-affinity IgE receptor (FcεRI), MRGPRX2 provides a distinct pathway for mast cell activation. This has positioned the receptor as a compelling therapeutic target. The development of specific MRGPRX2 antagonists offers a promising strategy to selectively inhibit this pathway, thereby preventing mast cell degranulation and the subsequent release of inflammatory mediators without affecting crucial IgE-mediated immune responses. This document provides a detailed overview of the MRGPRX2 signaling cascade, the mechanism of action of its antagonists, and the experimental methodologies used to characterize these interactions.

The MRGPRX2 Signaling Pathway in Mast Cells

Activation of MRGPRX2 by an agonist initiates a complex signaling cascade that culminates in mast cell degranulation and the synthesis of pro-inflammatory mediators. The receptor is coupled to heterotrimeric G proteins, primarily Gαi and Gαq.[1][4]

-

Gαq Pathway: Upon activation, the Gαq subunit stimulates phospholipase C beta (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial Ca²⁺ release is followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE), a process involving the STIM1 sensor protein. The resulting sharp increase in intracellular Ca²⁺ is a primary driver of degranulation.

-

Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels diminish the activity of Protein Kinase A (PKA), which normally acts as an inhibitor of degranulation. The Gβγ subunits released from Gαi can also activate phosphoinositide 3-kinase (PI3K), further contributing to the signaling cascade.

-

β-Arrestin Pathway: Some ligands, known as "balanced agonists" (e.g., Substance P, Compound 48/80), also promote the recruitment of β-arrestin. This leads to receptor internalization and desensitization, and can also initiate G protein-independent signaling. In contrast, "biased agonists" may preferentially activate G protein pathways without significantly engaging β-arrestin.

This multifaceted signaling network, involving Ca²⁺ mobilization, MAPKs, PI3K, and NF-κB pathways, ultimately leads to the release of pre-formed mediators (e.g., histamine, tryptase, β-hexosaminidase) and the de novo synthesis of eicosanoids (e.g., prostaglandins) and cytokines.

Mechanism of Action of MRGPRX2 Antagonists

MRGPRX2 antagonists are molecules designed to specifically bind to the MRGPRX2 receptor and inhibit its activity. By occupying the receptor's binding site or an allosteric site, they prevent endogenous and exogenous agonists from activating the downstream signaling cascade. This competitive or non-competitive inhibition is the primary mechanism through which they prevent mast cell degranulation.

The key effects of an effective MRGPRX2 antagonist (referred to here as "Antagonist-1") are:

-

Receptor Blockade: Antagonist-1 binds directly to MRGPRX2, preventing agonist-induced conformational changes necessary for G protein coupling.

-

Inhibition of Calcium Mobilization: By blocking the initial activation step, the antagonist prevents the Gαq-PLCβ-IP3 pathway, thereby completely inhibiting the release of intracellular calcium and subsequent SOCE.

-

Prevention of Degranulation: With the calcium signal abrogated, the fusion of granules with the plasma membrane is halted, preventing the release of histamine, β-hexosaminidase, tryptase, and other pro-inflammatory mediators.

References

- 1. DSpace [repository.upenn.edu]

- 2. mdpi.com [mdpi.com]

- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MrgprX2 Antagonism in Mitigating Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process orchestrated by the interplay of the nervous and immune systems, is a key driver of various inflammatory and allergic diseases. At the heart of this interaction lies the Mas-related G protein-coupled receptor X2 (MrgprX2), a mast cell-specific receptor. Activation of MrgprX2 by a diverse range of cationic ligands, most notably the neuropeptide Substance P (SP), triggers mast cell degranulation and the release of a cascade of pro-inflammatory mediators. This guide provides a comprehensive overview of the pivotal role of MrgprX2 in neurogenic inflammation and explores the therapeutic potential of its antagonism. We delve into the downstream signaling pathways, present quantitative data on the efficacy of novel antagonists, and detail key experimental protocols for their evaluation.

Introduction to MrgprX2 and Neurogenic Inflammation

Mast cells, strategically located near nerve endings and blood vessels, are primary responders to sensory nerve activation.[1] The discovery of MrgprX2 (and its mouse ortholog Mrgprb2) has elucidated a critical IgE-independent pathway for mast cell activation.[2][3] Upon tissue injury or exposure to certain stimuli, sensory neurons release neuropeptides like Substance P.[1] SP then directly activates MrgprX2 on adjacent mast cells, initiating a signaling cascade that results in the release of pre-stored mediators (e.g., histamine, tryptase) and the de novo synthesis of cytokines, chemokines, and prostaglandins.[4] This process, termed neurogenic inflammation, contributes to the cardinal signs of inflammation: redness, swelling, and pain, and is implicated in the pathophysiology of conditions such as chronic urticaria, atopic dermatitis, rosacea, and postoperative pain. Notably, the pro-inflammatory effects of SP in many of these contexts are mediated by MrgprX2, independent of its canonical receptor, the neurokinin-1 receptor (NK-1R).

The MrgprX2 Signaling Pathway

Activation of MrgprX2 by ligands such as Substance P initiates a complex intracellular signaling cascade. The receptor couples to both Gαi and Gαq proteins. This dual coupling leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical step for mast cell degranulation. Concurrently, the signaling cascade involves the activation of downstream pathways including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and various Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, JNK, and p38. These pathways are crucial for the synthesis and release of a wider array of inflammatory mediators, including cytokines and chemokines. Some ligands can also induce β-arrestin recruitment, which can lead to receptor internalization and desensitization.

Figure 1: MrgprX2 signaling cascade upon activation by Substance P and inhibition by an antagonist.

MrgprX2 Antagonists: A Novel Therapeutic Strategy

The central role of MrgprX2 in neurogenic inflammation makes it a compelling therapeutic target. Several small molecule antagonists have been developed and characterized, demonstrating the potential to block mast cell activation and subsequent inflammatory responses. These antagonists act by competitively binding to the MrgprX2 receptor, thereby preventing its activation by endogenous ligands like Substance P.

Quantitative Data on Antagonist Potency

Recent studies have identified highly potent and selective MrgprX2 antagonists. The inhibitory activities of two such novel compounds, referred to as Compound A and Compound B, have been extensively characterized.

| Antagonist | Assay System | Agonist | IC₅₀ (nM) | Reference |

| Compound A | LAD2 Mast Cell Degranulation | Cortistatin 14 | 22.8 | |

| LAD2 Mast Cell Degranulation | Substance P | 32.4 | ||

| Compound B | LAD2 Mast Cell Degranulation | Cortistatin 14 | 1.0 | |

| LAD2 Mast Cell Degranulation | Substance P | 1.8 | ||

| Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 |

Table 1: In vitro potency of novel MrgprX2 antagonists.

| Antagonist | Model | Agonist | Effect | Reference |

| Compound B | Human ex vivo skin | Substance P | Potent blockade of histamine release | |

| MrgprX2 Knock-in Mice | Compound 48/80 | Complete abolishment of scratching behavior |

Table 2: In vivo and ex vivo efficacy of MrgprX2 antagonist Compound B.

Experimental Protocols

The evaluation of MrgprX2 antagonists involves a range of in vitro, ex vivo, and in vivo models.

In Vitro Mast Cell Degranulation Assay

This assay quantifies the ability of an antagonist to inhibit agonist-induced degranulation of mast cells.

Cell Lines:

-

Human mast cell line, LAD2.

-

Freshly isolated human skin mast cells.

Protocol:

-

Cell Culture: Culture LAD2 cells or freshly isolated human skin mast cells under appropriate conditions.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist or vehicle control for a specified time (e.g., 30 minutes).

-

Agonist Stimulation: Stimulate the cells with an EC₈₀ concentration of an MrgprX2 agonist (e.g., Substance P, Cortistatin 14, Compound 48/80).

-

Degranulation Measurement: Measure the release of β-hexosaminidase or tryptase into the supernatant as a marker of degranulation using a colorimetric or enzymatic assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of the antagonist by fitting the dose-response data to a four-parameter logistic equation.

Human Ex Vivo Skin Microdialysis

This model assesses the effect of antagonists on histamine release from resident mast cells in intact human skin.

Protocol:

-

Skin Preparation: Obtain human abdominal skin tissue from donors.

-

Microdialysis Probe Insertion: Insert a microdialysis probe intradermally.

-

Perfusion: Perfuse the probe with a physiological buffer. The antagonist can be co-perfused.

-

Agonist Delivery: Deliver the MrgprX2 agonist (e.g., Substance P) via retrodialysis.

-

Histamine Measurement: Collect the dialysate fractions over time and measure histamine concentration using an appropriate method (e.g., ELISA).

-

Data Analysis: Determine the area under the curve (AUC) for histamine release and compare the effect of the antagonist to the vehicle control.

Figure 2: Workflow for the human ex vivo skin microdialysis experiment.

In Vivo Behavioral Model in Humanized Mice

To overcome the species differences between human MRGPRX2 and its mouse ortholog, humanized knock-in mice expressing human MRGPRX2 are used.

Animal Model:

-

Human MRGPRX2 knock-in (KI) mice.

Protocol:

-

Acclimatization: Acclimatize the mice to the experimental setup.

-

Antagonist Administration: Administer the MrgprX2 antagonist (e.g., Compound B) orally at a specific dose.

-

Agonist Injection: After a defined period, inject an MrgprX2 agonist (e.g., Compound 48/80) intradermally into the nape of the neck.

-

Behavioral Observation: Record the number of scratching bouts over a set time period (e.g., 30 minutes).

-

Pharmacokinetic/Pharmacodynamic Analysis: Correlate the behavioral response with the plasma concentration of the antagonist.

Conclusion and Future Directions

The Mas-related G protein-coupled receptor X2 has emerged as a key modulator of neuro-immune interactions, particularly in the context of neurogenic inflammation. The development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for a variety of mast cell-driven inflammatory and allergic skin disorders. The data presented herein underscore the potential of these novel compounds to effectively block mast cell activation and mitigate the downstream inflammatory cascade. Future research should focus on the clinical translation of these findings, with the ultimate goal of providing new and effective treatments for patients suffering from conditions driven by neurogenic inflammation. The continued use of sophisticated preclinical models, including humanized mice and ex vivo human tissue, will be crucial for validating the therapeutic efficacy of MrgprX2 antagonists.

References

Investigating the Downstream Signaling of MrgprX2 with Antagonist-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways of the Mas-related G protein-coupled receptor X2 (MrgprX2) and the investigative use of a representative antagonist, herein referred to as "Antagonist-1," to modulate its activity. This document details the intricate signaling cascades, presents quantitative data on antagonist efficacy, and provides detailed experimental protocols for key assays used in MrgprX2 research.

Introduction to MrgprX2 Signaling

The Mas-related G protein-coupled receptor X2 (MrgprX2) is a significant receptor primarily expressed on mast cells and sensory neurons.[1] It plays a crucial role in IgE-independent allergic and inflammatory responses.[2][3][4] Activation of MrgprX2 by a variety of ligands, including neuropeptides like substance P, and certain drugs, triggers a cascade of intracellular events leading to mast cell degranulation and the release of inflammatory mediators such as histamine, cytokines, and proteases.[5]

The downstream signaling of MrgprX2 is multifaceted, involving several key pathways:

-

G-Protein Coupled Signaling: MrgprX2 is coupled to pertussis toxin-sensitive Gi and Gq proteins. Activation of these G proteins leads to the activation of Phospholipase C (PLC).

-

Calcium Mobilization: PLC activation results in the production of inositol trisphosphate (IP3), which binds to its receptor on the endoplasmic reticulum, causing a rapid and sustained influx of intracellular calcium (Ca2+). This calcium mobilization is a critical step for mast cell degranulation.

-

MAPK and PI3K/AKT Pathways: MrgprX2 activation also stimulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, as well as the PI3K/AKT pathway. These pathways are involved in the synthesis of cytokines and prostaglandins.

-

β-Arrestin Recruitment: Some ligands can induce the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of the ERK signaling pathway.

Mechanism of Action of MrgprX2 Antagonists

MrgprX2 antagonists are molecules designed to inhibit the receptor's activity. They typically work by competitively binding to the receptor, thereby preventing endogenous ligands from activating the downstream signaling cascades. This blockade of MrgprX2 signaling can effectively prevent mast cell degranulation and the subsequent release of inflammatory mediators, offering a promising therapeutic strategy for allergic and inflammatory conditions.

Quantitative Data: Antagonist Efficacy

The efficacy of MrgprX2 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the MrgprX2-mediated response. The following table summarizes the IC50 values for representative MrgprX2 antagonists against Substance P-mediated degranulation in human skin mast cells.

| Antagonist | Agonist | Assay | Cell Type | IC50 (nM) |

| Compound B | Substance P | Tryptase Release | Freshly isolated human skin mast cells | 0.42 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MrgprX2 downstream signaling and the effects of antagonists.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

LAD2 human mast cell line or primary human skin-derived mast cells.

-

HEPES buffer containing 0.1% bovine serum albumin (BSA).

-

MrgprX2 agonist (e.g., Substance P, Compound 48/80).

-

MrgprX2 antagonist (e.g., Antagonist-1).

-

Triton X-100 (0.1%).

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).

-